molecular formula C20H24N2O3 B11976470 2-(5-Isopropyl-2-methylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide CAS No. 303064-31-5

2-(5-Isopropyl-2-methylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide

Katalognummer: B11976470
CAS-Nummer: 303064-31-5
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: FDERSSXENZPEJS-CIAFOILYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Isopropyl-2-methylphenoxy)-N’-(3-methoxybenzylidene)acetohydrazide is a synthetic organic compound. It is characterized by its complex molecular structure, which includes phenoxy and benzylidene groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Isopropyl-2-methylphenoxy)-N’-(3-methoxybenzylidene)acetohydrazide typically involves the reaction of 2-(5-Isopropyl-2-methylphenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 3-methoxybenzaldehyde under reflux conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Isopropyl-2-methylphenoxy)-N’-(3-methoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert it into its reduced forms, potentially altering its biological activity.

    Substitution: The phenoxy and benzylidene groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its biological activity may be studied for potential therapeutic applications.

    Medicine: It could be investigated for its potential as a drug candidate.

    Industry: The compound may find use in the development of new materials or as a chemical intermediate in various industrial processes.

Wirkmechanismus

The mechanism by which 2-(5-Isopropyl-2-methylphenoxy)-N’-(3-methoxybenzylidene)acetohydrazide exerts its effects would depend on its specific biological or chemical activity. Typically, such compounds interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific pathways. Detailed studies would be required to elucidate the exact mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(5-Isopropyl-2-methylphenoxy)-N’-(3-methoxybenzylidene)acetohydrazide include other hydrazide derivatives and compounds with phenoxy or benzylidene groups. Examples might include:

  • 2-(4-Isopropylphenoxy)acetohydrazide
  • N’-(4-Methoxybenzylidene)acetohydrazide

Uniqueness

What sets 2-(5-Isopropyl-2-methylphenoxy)-N’-(3-methoxybenzylidene)acetohydrazide apart is its specific combination of functional groups, which may confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Eigenschaften

CAS-Nummer

303064-31-5

Molekularformel

C20H24N2O3

Molekulargewicht

340.4 g/mol

IUPAC-Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C20H24N2O3/c1-14(2)17-9-8-15(3)19(11-17)25-13-20(23)22-21-12-16-6-5-7-18(10-16)24-4/h5-12,14H,13H2,1-4H3,(H,22,23)/b21-12+

InChI-Schlüssel

FDERSSXENZPEJS-CIAFOILYSA-N

Isomerische SMILES

CC1=C(C=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC(=CC=C2)OC

Kanonische SMILES

CC1=C(C=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.